N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group . They are used for a wide range of conditions from diabetes to pain relief . Oxazoles, on the other hand, are a type of five-membered heterocyclic compounds that contain an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs .
Synthesis Analysis
Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
A sulfonamide compound generally has the formula R−SO2NR’R", where each R is some organic group . Oxazoles have a five-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Scientific Research Applications
Pharmaceutical Chemistry
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Organic Synthesis
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . Magnetic nanoparticles have been used as catalysts in the synthesis of oxazole derivatives .
Magnetic Nanocomposites
Magnetic nanocomposites have been used as catalysts in the synthesis of oxazole derivatives . These nanocomposites have high stability and their surface can be easily modified .
Drug Discovery
Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a significant heterocyclic nucleus in drug discovery .
Synthesis of Quinazolinones
A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
Van Leusen Oxazole Synthesis
The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-23-17-11-15(2-3-18(17)27-19(23)24)28(25,26)22-12-13-4-9-21-16(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOKBJADBSNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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